Methyl 4-(4-hydroxybutyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-hydroxybutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWRSNRAXOBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123910-88-3 | |
| Record name | methyl 4-(4-hydroxybutyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 4 Hydroxybutyl Benzoate
Overview of Established Synthetic Routes
The construction of methyl 4-(4-hydroxybutyl)benzoate hinges on the formation of an ester linkage and the introduction of the 4-hydroxybutyl group onto a benzoic acid derivative. The primary strategies to achieve this are detailed below.
Esterification Reactions in this compound Synthesis
Esterification represents a fundamental approach to synthesizing the target compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this could involve the esterification of 4-(4-hydroxybutyl)benzoic acid with methanol (B129727).
A common method is the Fischer esterification, which is an equilibrium-limited reaction. To drive the reaction towards the product, an excess of one reactant, typically the more cost-effective one, is used, or one of the products is removed as it forms. pbworks.com For instance, the reaction of benzoic acid with methanol is often catalyzed by concentrated sulfuric acid and heated to reflux. pbworks.comtcu.eduuomustansiriyah.edu.iq The mechanism involves the initial protonation of the carboxyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol's hydroxyl group. uomustansiriyah.edu.iq Subsequent proton transfer and elimination of water yield the final ester product. uomustansiriyah.edu.iq
Recent advancements have explored the use of solid acid catalysts to simplify product purification and catalyst recovery. For example, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com The study highlighted that a Zr:Ti molar ratio of 1.2:1 provided the best catalytic activity. mdpi.com Another approach has utilized zirconate sulfate (B86663) and zirconia-based phyto-nanocatalysts for esterification reactions. mdpi.com
The efficiency of esterification can be significantly influenced by the reaction conditions. For example, in the synthesis of methyl p-hydroxybenzoate, a molar ratio of 1:3 of p-hydroxybenzoic acid to methanol resulted in a yield of 86%, whereas a 1:1 molar ratio yielded only 40.2%. cabidigitallibrary.org
Table 1: Comparison of Esterification Conditions for Benzoate (B1203000) Synthesis
| Catalyst | Reactants | Key Conditions | Yield | Source |
| Sulfuric Acid | Benzoic Acid, Methanol | Reflux for 45 min | Not specified | tcu.edu |
| Sulfuric Acid | Benzoic Acid, Methanol | Reflux for 30 min | Not specified | pbworks.com |
| Zr/Ti Solid Acid | Benzoic Acid, Methanol | 100 °C | Not specified | mdpi.com |
| Sulfuric Acid | p-Hydroxybenzoic Acid, Methanol | Reflux | 86.1% (1:3 reactant ratio) | cabidigitallibrary.org |
Alkylation Strategies for Introducing the Hydroxybutyl Moiety
Alkylation provides an alternative pathway to introduce the 4-hydroxybutyl group onto the aromatic ring. This can be achieved through various methods, including Friedel-Crafts type reactions or by coupling reactions with appropriate precursors. While direct alkylation of a benzoate with a 4-hydroxybutyl halide might be challenging due to potential side reactions, the use of organometallic reagents can offer a more controlled approach.
Transition Metal-Catalyzed Functionalization of Aromatic Rings
Transition metal catalysis offers a powerful tool for the functionalization of aromatic rings. This approach can be used to construct the carbon-carbon bond between the benzene (B151609) ring and the butyl chain. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to link a terminal alkyne to an aryl halide, which can then be further transformed to the desired saturated side chain.
Specific Reaction Protocols and Optimization Studies
The synthesis of this compound and its precursors has been the subject of specific protocol development and optimization to enhance yields and purity.
Palladium and Copper-Catalyzed Coupling Reactions for Precursors
A key precursor to this compound is methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate. This alkyne can be synthesized via a Sonogashira coupling reaction. In a typical procedure, methyl 4-bromobenzoate (B14158574) is reacted with 3-butyn-1-ol (B147353) in the presence of a palladium and copper catalyst system. prepchem.com Specifically, palladium chloride and triphenylphosphine (B44618) are used as the palladium source and ligand, respectively, with copper(I) iodide as a co-catalyst. prepchem.com The reaction is typically carried out in a suitable solvent like diethylamine (B46881) at room temperature. prepchem.com This method has been reported to yield the desired product in 75.8% after recrystallization. prepchem.com
Table 2: Sonogashira Coupling for the Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Reaction Time | Yield | Source |
| Methyl 4-bromobenzoate | 3-butyn-1-ol | Palladium chloride, Triphenylphosphine, Copper(I) iodide | Diethylamine | 18 hours | 75.8% | prepchem.com |
Hydrogenation of Alkyne Precursors to Saturated Derivatives
The final step in one of the prominent synthetic routes to this compound is the hydrogenation of the alkyne precursor, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate. This reduction of the carbon-carbon triple bond to a single bond is typically achieved using catalytic hydrogenation.
A standard protocol involves the hydrogenation of the alkyne in ethanol (B145695) using 5% palladium on charcoal as the catalyst. prepchem.com The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi for 12 hours. prepchem.com Following the reaction, the mixture is filtered through a silica (B1680970) gel pad to remove the catalyst, and the solvent is evaporated to yield the final product, this compound, as an oil. prepchem.com
Table 3: Hydrogenation of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Reaction Time | Product | Source |
| Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate | 5% Palladium on charcoal | Ethanol | 50 psi | 12 hours | This compound | prepchem.com |
Purification and Isolation Techniques for Research-Grade Material
The purification and isolation of this compound to achieve a research-grade purity level typically involves a multi-step approach combining extraction, filtration, and chromatography, followed by recrystallization. The specific techniques employed can vary depending on the synthetic route and the nature of the impurities present.
A common initial purification step involves the use of silica gel filtration. prepchem.comprepchem.com After the primary reaction, the crude product is often dissolved in a suitable solvent, such as ethanol or benzene, and passed through a pad or column of silica gel. prepchem.comprepchem.com This process effectively removes solid catalysts, such as palladium on charcoal, and other polar impurities. The silica gel is then washed with the same solvent to ensure maximum recovery of the desired product.
Following filtration, the solvent is typically removed under reduced pressure to yield the crude product as an oil or solid. prepchem.comprepchem.com Further purification is often necessary to remove any remaining byproducts or starting materials. Liquid chromatography is a frequently employed technique for this purpose. researchgate.net In particular, reverse-phase high-performance liquid chromatography (RP-HPLC) has been shown to be an effective method for the separation and quantification of methyl 4-hydroxybenzoate (B8730719) and related compounds. researchgate.netresearchgate.net The choice of mobile phase, such as a methanol-water mixture, and a suitable stationary phase, like a C8 or C18 column, is crucial for achieving optimal separation. researchgate.net
Recrystallization is another key technique for obtaining highly pure, crystalline material. prepchem.com This method relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For this compound, a mixture of benzene and hexane (B92381) has been successfully used to yield pure crystalline material. prepchem.com The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration.
The purity of the isolated this compound is typically confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide detailed information about the molecular structure and the presence of any residual impurities. prepchem.comprepchem.com
Table 1: Purification Techniques for this compound
| Technique | Purpose | Solvent/Stationary Phase | Reference |
|---|---|---|---|
| Silica Gel Filtration | Removal of solid catalysts and polar impurities | Ethanol, Benzene | prepchem.comprepchem.com |
| Liquid Chromatography (RP-HPLC) | Separation of byproducts and starting materials | Methanol/Water, C8/C18 column | researchgate.netresearchgate.net |
| Recrystallization | Final purification to obtain crystalline material | Benzene/Hexane | prepchem.com |
Novel Synthetic Approaches and Methodological Advancements
Recent research has focused on developing more efficient, sustainable, and cost-effective methods for the synthesis of this compound and related esters. These advancements are centered around the principles of green chemistry, the exploration of novel catalytic systems, and the application of continuous flow technologies.
Development of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of benzoate esters to minimize environmental impact. A key area of focus is the use of more environmentally friendly catalysts and reaction media. For instance, the use of hydrogen peroxide as a green oxidant in conjunction with a catalyst like diphenyl diselenide has been explored for the synthesis of esters. chemicalbook.com This method offers an alternative to traditional oxidation methods that may use more hazardous reagents.
Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. Research has shown that zirconium-based solid acids can effectively catalyze the esterification of benzoic acids with methanol. mdpi.com
Furthermore, efforts are being made to utilize renewable resources and reduce the use of hazardous solvents. The synthesis of methyl benzoates from CO2-derived formamides via alcoholysis catalyzed by supported solid bases represents a sustainable route. researchgate.net The choice of solvent is also a critical aspect of green synthesis. The use of safer, less toxic solvents is a key consideration in modern synthetic methodologies.
Exploration of Alternative Catalytic Systems
The development of novel and more efficient catalytic systems is a major driver of innovation in the synthesis of this compound. Traditional methods often rely on homogeneous catalysts that can be difficult to separate from the final product.
Recent studies have investigated the use of heterogeneous catalysts, such as solid acids, for esterification reactions. mdpi.com Zirconium-based catalysts, particularly those supported on titanium, have shown high activity for the synthesis of methyl benzoate compounds. mdpi.comresearchgate.net These catalysts offer the advantage of being easily separable and reusable.
Palladium-based catalysts have also been extensively studied for carbonylation and cross-coupling reactions to form benzoate esters. researchgate.netresearchgate.net For example, [PdCl2(Xantphos)] complexes have demonstrated very high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net Research is ongoing to optimize these catalytic systems to further improve their efficiency and reduce catalyst deactivation. researchgate.net
Ruthenium-catalyzed reactions are also emerging as a powerful tool for the synthesis of functionalized aromatic compounds. For instance, ruthenium-catalyzed meta-C–H alkylation of aromatic carboxylic acids has been reported, offering a novel route to substituted benzoates. researchgate.net
Table 2: Alternative Catalytic Systems for Benzoate Ester Synthesis
| Catalyst System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Zirconium/Titanium Solid Acid | Esterification | Heterogeneous, reusable, high activity | mdpi.comresearchgate.net |
| [PdCl2(Xantphos)] | Carbonylation | High turnover frequency (TOF) | researchgate.net |
| Ruthenium complexes | C-H Alkylation | Novel bond formation, functional group tolerance | researchgate.net |
| Diphenyl diselenide/H2O2 | Oxidative Esterification | Green oxidant | chemicalbook.com |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, or continuous synthesis, is a modern manufacturing paradigm that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported in the literature, the principles are highly applicable to the reactions involved in its synthesis.
The esterification of benzoic acids and the hydrogenation of precursor compounds are well-suited for continuous flow reactors. For example, the hydrogenation of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate to this compound, which is typically carried out in a batch reactor under pressure, could potentially be performed more safely and efficiently in a continuous flow system. prepchem.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and reduced byproduct formation.
Furthermore, the integration of in-line purification techniques, such as continuous extraction or chromatography, can streamline the entire manufacturing process, from starting materials to the final purified product. The development of continuous synthesis methods for this compound and other fine chemicals is an active area of research with the potential to significantly improve the efficiency and sustainability of their production.
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization in Research
Advanced Spectroscopic Elucidation Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of compounds. For methyl 4-(4-hydroxybutyl)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for elucidation.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as two doublets, a characteristic pattern for a 1,4-disubstituted benzene ring. The protons of the methyl ester group show a singlet peak. The aliphatic protons of the 4-hydroxybutyl chain exhibit signals with specific multiplicities and chemical shifts that confirm the chain's structure and its connection to the aromatic ring and the terminal hydroxyl group. prepchem.com
A summary of the reported ¹H NMR data in chloroform-d (B32938) (CDCl₃) is presented below. prepchem.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95 | d | 8.1 | 2H | Aromatic (Ar) |
| 7.25 | d | 8.1 | 2H | Aromatic (Ar) |
| 3.89 | s | 3H | -CH₃ | |
| 3.65 | t | 6.3 | 2H | -CH₂OH |
| 2.69 | t | 7.5 | 2H | Benzylic -CH₂ |
| 1.66 | m | 4H | 2° Aliphatic |
d: doublet, s: singlet, t: triplet, m: multiplet
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad absorption band in the high-frequency region is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the ester functional group is confirmed by a strong absorption band corresponding to the C=O stretching vibration. Additional bands in the spectrum correspond to C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C-O stretching and other fingerprint vibrations. prepchem.com
The following table summarizes the key IR absorption bands observed for this compound. prepchem.com
| Frequency (νₘₐₓ) cm⁻¹ | Description |
| 3390 | O-H stretch (hydroxyl group) |
| 2965, 2920, 2850 | C-H stretch (aliphatic) |
| 1705 | C=O stretch (ester) |
| 1605, 1568, 1520, 1500 | C=C stretch (aromatic ring) |
| 1410, 1387, 1362 | C-H bend |
| 1308, 1286, 1250 | C-O stretch |
| 1160, 1055, 1013 | C-O stretch and C-H bend |
| 843, 755, 695 | Aromatic C-H out-of-plane bend |
Detailed experimental mass spectrometry data for this compound, including its molecular weight determination and fragmentation analysis, is not available in the reviewed literature. A mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, and fragmentation patterns that would further confirm the presence of the methyl benzoate (B1203000) and 4-hydroxybutyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Computational Chemistry and Molecular Modeling Studies
Currently, there are no specific computational chemistry or molecular modeling studies available in the searched scientific literature that focus exclusively on the conformational analysis of this compound. Such studies would be valuable for understanding the molecule's preferred three-dimensional shape, bond angles, and dihedral angles, which can influence its physical and chemical properties.
Density Functional Theory (DFT) Calculations for Electronic Structure
For methyl 4-hydroxybenzoate (B8730719), DFT calculations have been employed to understand its electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic parameters. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them provides insights into the molecule's reactivity and stability. A smaller HOMO-LUMO gap can indicate higher chemical reactivity. Such computational studies are often correlated with experimental spectroscopic data, like FT-IR spectra, to validate the theoretical model.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for analyzing the conformational flexibility of a molecule, which is crucial for understanding its interactions with other molecules.
For molecules with flexible side chains like this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in a solvent or in the solid state). While specific MD simulation studies on this compound are not published, force fields required for such simulations have been developed for structurally similar compounds. For instance, the Automated Topology Builder (ATB) provides force field parameters for molecules like Methyl4-[(4-hydroxybutyl)carbamoyl]benzoate, which shares a similar butyl spacer and benzoate core. These parameters would allow researchers to simulate the dynamic behavior of the molecule and explore its conformational landscape.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. These models are widely used in drug discovery and materials science to design new compounds with desired properties.
Although no specific QSAR models for this compound have been reported, its structural motifs are common in compounds used in such studies. Benzoic acid derivatives are frequently used as a basis for developing QSAR models for a wide range of biological activities. The development of a QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured activity. This would enable the prediction of the activity of new, unsynthesized analogs.
Theoretical Predictions of Molecular Properties
Publicly available databases like PubChem provide computed molecular properties for a vast number of compounds, including this compound. These properties are calculated using computational methods and provide a valuable starting point for further research.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16O3 | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 208.109944368 Da | PubChem |
| Monoisotopic Mass | 208.109944368 Da | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Formal Charge | 0 | PubChem |
These predicted properties offer insights into the molecule's size, polarity, and potential for intermolecular interactions.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is an experimental technique used to determine the precise arrangement of atoms in a crystalline solid. This information is fundamental to understanding a material's properties and behavior.
Analysis of Crystal Packing and Intermolecular Interactions
While a crystal structure for this compound has not been publicly reported, studies on the closely related compound methyl 4-hydroxybenzoate provide a detailed picture of the types of intermolecular interactions that can be expected.
In the crystal structure of methyl 4-hydroxybenzoate, molecules are linked together through a network of hydrogen bonds. The hydroxyl group is a key participant in these interactions, forming O-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. This leads to the formation of one-dimensional chains. These chains are then further packed together through weaker interactions, such as van der Waals forces and potentially π-π stacking interactions between the aromatic rings. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular interactions.
Polymorphism and its Implications for Material Science
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties, such as melting point, solubility, and stability. This is of great importance in the pharmaceutical and materials science industries.
The existence of polymorphism in this compound has not been documented. However, studies on methyl 4-hydroxybenzoate have revealed the existence of multiple polymorphic forms. These polymorphs differ in their crystal packing and the geometry of the hydrogen-bonded chains. For example, different polymorphs of methyl 4-hydroxybenzoate crystallize in different space groups and have different numbers of molecules in the asymmetric unit. The study of polymorphism in related compounds is crucial for anticipating and controlling the solid-state properties of new materials.
Crystallographic Data for Polymorphs of Methyl 4-hydroxybenzoate
| Polymorph | Crystal System | Space Group | Z' | Reference |
|---|---|---|---|---|
| 1 | Monoclinic | Cc (9) | 3 | |
| 2 | Monoclinic | P21/c (14) | 1 | |
| 3 | Monoclinic | Cc (9) | 1 | |
| 4 | Monoclinic | P21/c (14) | 1 |
Z' represents the number of independent molecules in the asymmetric unit.
Biological Activities and Pharmacological Investigations of Methyl 4 4 Hydroxybutyl Benzoate
Pharmacological Efficacy Studies
Currently, there is a lack of available scientific literature specifically investigating the anti-inflammatory properties and mechanisms of action of methyl 4-(4-hydroxybutyl)benzoate.
There are no specific studies identified in the current body of scientific literature that evaluate the antimicrobial, antibacterial, or antifungal efficacy of this compound.
This compound has been identified as a key starting material in the synthesis of multitargeted antifolate agents with significant antitumor activity. Specifically, its use has been documented in the preparation of pyrrolo[2,3-d]pyrimidine-based antitumor compounds.
One notable application is in the practical synthesis of the multitargeted antifolate, N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid (also known as LY231514). acs.org The synthesis pathway involves the transformation of this compound into a more complex intermediate necessary for the construction of the final active molecule. acs.org Antifolates are a class of chemotherapy drugs that work by interfering with the action of folic acid, which is essential for the synthesis of DNA, RNA, and proteins, thereby inhibiting the proliferation of cancer cells. The use of this compound in the synthesis of such a potent anticancer agent underscores its importance in medicinal chemistry and drug development.
Table 1: Investigated Activity of this compound
| Activity Investigated | Findings |
|---|---|
| Anticancer Potential | Utilized as a synthetic precursor for pyrrolo[2,3-d]pyrimidine-based antitumor agents, such as the multitargeted antifolate LY231514. acs.org |
No direct research is currently available that details the interaction of this compound with specific biological targets or receptors. Its noted role is as a building block in the synthesis of compounds that are designed to interact with specific targets, such as folate-requiring enzymes. acs.org
Mechanistic Elucidation of Biological Effects
Due to the absence of studies on its anti-inflammatory activity, there is no information available regarding the modulation of inflammatory pathways by this compound.
Interactions with Microbial Resistance Mechanisms
There is currently a lack of specific research data on the interactions of this compound with microbial resistance mechanisms. While related compounds, such as parabens (p-hydroxybenzoic acid esters), are well-known antimicrobial preservatives, their mechanism of action and the resistance pathways developed by microorganisms against them have been studied in a different structural context. For instance, studies on parabens demonstrate that their antibacterial efficacy against organisms like Escherichia coli is proportional to the length of their alkyl ester chain, which influences their uptake into bacterial cells. nih.gov However, no dedicated studies were found that investigate whether this compound can overcome or is susceptible to common microbial resistance strategies, such as enzymatic degradation, target modification, or efflux pump activity.
Enzymatic Inhibition and Activation Studies
Detailed studies concerning the inhibitory or activatory effects of this compound on specific enzymes are not present in the current scientific literature. Research on similar structures provides some context; for example, the enzymatic synthesis of the simpler compound methyl benzoate (B1203000) is known to be influenced by substrate inhibition of the lipase (B570770) enzyme used in its production. However, this does not provide direct evidence of this compound's activity as an enzyme inhibitor or activator in a biological system. Without targeted enzymatic assays, its profile in this area remains uncharacterized.
Cellular Signaling Pathway Modulation
There is no available research documenting the effects of this compound on cellular signaling pathways. Investigations into how various chemical compounds, such as flavonoids, modulate key signaling cascades like MAPKs (ERK, JNK, p38) and PI3K/Akt are common in pharmacology, but this specific benzoate ester has not been the subject of such studies. Therefore, its potential to influence cellular processes like growth, differentiation, apoptosis, or inflammation through signaling modulation is currently unknown.
Structure-Activity Relationship (SAR) Studies
Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound are not available. SAR studies require the synthesis and biological testing of a series of related analogs to determine how specific structural features influence activity. Such research has not been published for this compound family.
Influence of the Hydroxybutyl Chain on Bioactivity
The specific influence of the 4-hydroxybutyl side chain on the bioactivity of the methyl benzoate core has not been systematically investigated. In related fields, such as for parabens and other fatty acid esters, the length and character of alkyl chains are known to be critical for antimicrobial activity, often due to their role in membrane interaction and cellular uptake. nih.govnih.gov For this compound, the presence of a terminal hydroxyl group on the butyl chain introduces polarity, which would significantly affect its physicochemical properties (e.g., hydrophilicity, hydrogen bonding capability) compared to a simple alkyl chain. However, without comparative biological data, the precise impact of this chain on any potential bioactivity remains speculative.
Derivatization Strategies for Enhanced Potency and Selectivity
Research on this compound has centered on its use as a precursor in synthetic chemistry rather than as a lead compound for derivatization to enhance its own potency. It is known as a benzoic acid derivative used in the laboratory preparation of other biologically active compounds, including certain antitumor agents. The strategies employed involve chemically modifying the hydroxybutyl and benzoate parts of the molecule to construct larger, more complex target structures. However, this work does not fall under the category of optimizing the inherent biological activity of this compound itself.
Comparative Biological Studies with Related Compounds
Due to the limited availability of direct biological data for this compound, its potential pharmacological profile is best understood through a comparative lens, examining its structural relationship to more extensively studied compounds.
Analysis of Bioactivity Differences with Methyl 4-hydroxybenzoate (B8730719)
This compound shares a core benzoic acid methyl ester structure with Methyl 4-hydroxybenzoate, more commonly known as methylparaben. The key distinction lies in the substituent at the para position of the benzene (B151609) ring: a 4-hydroxybutyl group in the former and a hydroxyl group in the latter. This structural alteration is significant and likely leads to considerable differences in their biological activities.
Methylparaben is a well-known preservative with established weak estrogenic activity. Its ability to bind to estrogen receptors is a subject of ongoing research, with studies indicating that the length of the alkyl chain in parabens influences their estrogenicity. Generally, as the alkyl chain length increases, so does the estrogenic activity. While this compound does not have a simple alkyl chain in the same position as the parabens, the presence of the butoxy chain could theoretically influence its interaction with hormonal receptors.
The metabolic pathways of these two compounds are also expected to differ. Methylparaben is rapidly hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and excreted. The metabolism of this compound would likely involve the hydrolysis of the ester bond, similar to methylparaben, but the 4-hydroxybutyl group presents an additional site for metabolic modification, such as oxidation.
A comparative table of their key features is presented below:
| Feature | This compound | Methyl 4-hydroxybenzoate (Methylparaben) |
| Structure | ||
| Key Structural Difference | Possesses a 4-hydroxybutyl group at the para position. | Contains a hydroxyl group at the para position. |
| Known Biological Activity | Limited data available; primarily used as a chemical intermediate. | Weak estrogenic activity; antimicrobial properties. |
| Potential for Endocrine Disruption | Not extensively studied, but the presence of the ester and a flexible side chain suggests a potential for interaction with biological receptors. | Recognized as a weak endocrine disruptor due to its ability to bind to estrogen receptors. |
Distinction from Other Phthalate (B1215562) Esters and Their Biological Profiles
This compound is a benzoate ester, meaning it is a derivative of benzoic acid. This distinguishes it structurally from phthalate esters, which are diesters of phthalic acid. Phthalates are characterized by two ester groups attached to adjacent carbons on the benzene ring, whereas this compound has a single ester group.
This fundamental structural difference is crucial in understanding their distinct biological profiles. Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), are widely recognized for their endocrine-disrupting properties, particularly their anti-androgenic effects. These effects are linked to their ability to interfere with testosterone (B1683101) production and action.
While this compound contains an ester functional group, its monoester nature and different substitution pattern on the aromatic ring mean that its biological activities are not directly comparable to those of phthalates. The biological effects of phthalates are often attributed to their specific metabolites, which may not be formed from the metabolism of this compound.
The following table highlights the key distinctions between this compound and representative phthalate esters:
| Compound | Chemical Class | Key Structural Feature | Primary Biological Concerns |
| This compound | Benzoate Ester | Monoester of benzoic acid with a hydroxybutyl group. | Limited data; potential for endocrine activity is speculative. |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Diester of phthalic acid with 2-ethylhexyl side chains. | Known endocrine disruptor with anti-androgenic effects; associated with reproductive and developmental toxicity. |
| Dibutyl phthalate (DBP) | Phthalate Ester | Diester of phthalic acid with butyl side chains. | Recognized endocrine disruptor with anti-androgenic activity; linked to adverse effects on male reproductive health. |
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the analysis of Methyl 4-(4-hydroxybutyl)benzoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for its separation and identification.
HPLC is a primary technique for analyzing compounds like this compound. Method development is crucial for achieving the desired separation and sensitivity. While specific, validated methods for this compound are not extensively detailed in published literature, protocols for structurally related compounds, such as Methyl 4-hydroxybenzoate (B8730719) (Methylparaben), provide a foundation for developing such methods. The development process involves creating a robust protocol, optimizing the mobile phase, and selecting an appropriate column.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like the esters of 4-hydroxybenzoic acid. In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture.
For the related compound Methyl 4-hydroxybenzoate, a simple and precise RP-HPLC method has been established, which could serve as a starting point for developing a protocol for this compound. A standard protocol involves injecting a small volume (e.g., 20 µL) of the sample solution onto the column and monitoring the eluent with a UV detector, often at a wavelength around 254 nm where the benzoate (B1203000) structure shows strong absorbance. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For instance, in the analysis of Methyl 4-hydroxybenzoate, a retention time of 5.34 minutes was achieved under specific conditions.
The selection of the column and the optimization of the mobile phase are critical factors that determine the success of an HPLC separation.
Column Selection: The choice of a stationary phase depends on the physicochemical properties of the analyte. For aromatic esters like this compound, reversed-phase columns are standard. Columns with an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded phase are typically used. For the closely related Methyl 4-hydroxybenzoate, a Supelco L7(C8) column (25 cm × 4.6 mm, 5 µm particle size) was found to provide good separation and symmetrical peak shapes.
Mobile Phase Optimization: The mobile phase in RP-HPLC usually consists of a mixture of water and a water-miscible organic solvent, such as methanol (B129727) or acetonitrile. The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. For Methyl 4-hydroxybenzoate, a mobile phase consisting of a methanol and water mixture in a 45:55 (v/v) ratio was found to be effective. The pH of the mobile phase can also be adjusted to optimize the separation, especially for compounds with acidic or basic functional groups. In the case of the aforementioned method, the pH was adjusted to 4.8 using hydrochloric acid. The goal of optimization is to achieve a good balance between analysis time, peak resolution, and peak symmetry.
Table 1: Example HPLC Parameters for a Structurally Related Compound (Methyl 4-hydroxybenzoate) Note: These parameters serve as a reference and would require optimization for the specific analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Shimadzu HPLC model LC-20AT with UV detector | |
| Column | L7 Supelco C8 (25 cm × 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol : Water (45:55 v/v), pH adjusted to 4.8 | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm | |
| Injection Volume | 20 µL |
Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly specific and sensitive technique ideal for the trace analysis of volatile or semi-volatile compounds. It combines the separation power of GC with the identification capabilities of MS.
For a compound like this compound, GC-MS analysis would typically require a derivatization step. The presence of a primary alcohol (-OH) group increases its polarity and can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability.
A GC method has been developed for the simultaneous analysis of several 4-hydroxybenzoate esters. This method utilizes an SE-30 column with flame-ionization detection, demonstrating the feasibility of GC for this class of compounds. For trace analysis, coupling the GC to a mass spectrometer would allow for definitive identification based on the compound's mass spectrum, which provides a unique fragmentation pattern or "fingerprint".
High-Performance Liquid Chromatography (HPLC) Method Development
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis. The choice of extraction protocol depends on the nature of the sample matrix (e.g., biological fluids, environmental water, commercial formulations).
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. It utilizes a solid sorbent material, typically packed into a cartridge, to selectively adsorb the analyte from the sample.
For this compound, which is a compound of intermediate polarity, a reversed-phase SPE sorbent such as C18 or a polymeric equivalent would be appropriate for extraction from aqueous samples. The general protocol involves:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer matching the sample's pH.
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent via hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic mixture) to remove hydrophilic impurities while the analyte is retained.
Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile.
This process effectively isolates the analyte from matrix components like salts, sugars, and proteins, and the resulting eluate is a cleaner, more concentrated sample suitable for HPLC or GC-MS analysis. While specific SPE methods for this compound are not documented in the provided search results, the principles have been successfully applied to a wide range of similar compounds extracted from various biological and environmental matrices. For instance, a cleanup step using a silica (B1680970) column has been employed prior to GC analysis of related benzoate esters in antacid formulations.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a cornerstone of sample preparation, enabling the separation of a target analyte from a complex matrix. For a compound like this compound, which possesses both ester and alcohol functionalities, a carefully selected LLE protocol is crucial for achieving high recovery and purity.
While specific LLE methodologies for this compound are not extensively detailed in the available literature, a general approach can be extrapolated from methods used for similar aromatic esters and compounds with hydroxyl groups. The process typically involves the partitioning of the analyte between two immiscible liquid phases.
A representative LLE procedure for extracting a moderately polar compound such as this compound from an aqueous research matrix would involve the following steps:
Sample pH Adjustment: The pH of the aqueous sample containing this compound would be adjusted to ensure the compound is in a neutral, unionized state, which enhances its solubility in organic solvents.
Solvent Selection: An appropriate organic solvent would be chosen. Given the compound's structure, a solvent of intermediate polarity, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and a more polar solvent, would likely be effective. The choice of solvent is critical and is determined by the principle of "like dissolves like."
Extraction: The aqueous sample is thoroughly mixed with the organic solvent in a separatory funnel. The this compound will preferentially move from the aqueous phase to the organic phase.
Phase Separation: The two liquid phases are allowed to separate, and the organic layer containing the analyte is collected.
Drying and Concentration: The collected organic extract is dried to remove any residual water, often using an anhydrous salt like sodium sulfate (B86663). The solvent is then evaporated under reduced pressure to concentrate the extracted analyte.
Reconstitution: The dried residue is redissolved in a small, precise volume of a solvent compatible with the subsequent analytical instrument, such as the mobile phase used in High-Performance Liquid Chromatography (HPLC).
This general LLE protocol would be optimized in a research setting by varying parameters such as the pH, the organic solvent system, and the extraction time to maximize the recovery of this compound.
Validation of Analytical Methods in Research Settings
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of this compound, any developed analytical method, such as one employing HPLC, would require rigorous validation. The following subsections detail the key validation parameters.
Due to the limited availability of specific validation data for this compound, the following tables present findings for the closely related compound, Methyl 4-hydroxybenzoate (Methylparaben), which serves as a relevant example of the expected performance of a validated HPLC method.
Accuracy is determined by measuring the agreement between a known value and the value obtained from the analytical method. It is often expressed as a percentage recovery.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Table 1: Accuracy and Precision Data for the Analysis of a Related Compound (Methyl 4-hydroxybenzoate)
| Analyte | Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Methyl 4-hydroxybenzoate | 80 | 99.5 | 0.8 |
| 100 | 100.2 | 0.5 | |
| 120 | 99.8 | 0.7 |
This data is representative of a validated HPLC method for Methyl 4-hydroxybenzoate and illustrates the expected performance for a similar compound.
Table 2: Linearity Data for the Analysis of a Related Compound (Methyl 4-hydroxybenzoate)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Methyl 4-hydroxybenzoate | 1.0 - 50.0 | 0.9998 |
This data indicates a strong linear relationship between concentration and analytical response for Methyl 4-hydroxybenzoate over the specified range.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Detection and Quantification Limits for Related Benzoic Acid Derivatives
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Benzoic Acid | 0.42 | 1.14 |
| Sorbic Acid | 0.32 | 0.99 |
These values, from a validated HPLC method for benzoic and sorbic acid, provide an estimate of the sensitivity that could be achieved for a similar compound like this compound. thaiscience.info
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be assessed by intentionally varying parameters such as:
The pH of the mobile phase
The composition of the mobile phase
The column temperature
The flow rate
The method would be considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of analyzing this compound, specificity studies would involve demonstrating that the analytical signal is solely from the target compound and not from impurities, degradation products, or matrix components. This is often achieved by analyzing blank samples and samples spiked with potential interfering compounds and observing for any co-eluting peaks in the chromatogram.
Environmental Fate and Ecotoxicological Research Perspectives
Biodegradation Studies in Various Environmental Compartments
Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. The molecular structure of Methyl 4-(4-hydroxybutyl)benzoate, featuring an ester linkage and an alkyl chain, suggests that it is likely susceptible to microbial degradation.
Specific experimental studies detailing the aerobic and anaerobic degradation pathways of this compound are not extensively documented in publicly available literature. However, based on the degradation of similar aromatic esters and compounds with alkyl side chains, a hypothetical degradation pathway can be proposed.
Under aerobic conditions , the initial step is likely the hydrolysis of the ester bond by esterase enzymes, yielding methanol (B129727) and 4-(4-hydroxybutyl)benzoic acid. The resulting 4-(4-hydroxybutyl)benzoic acid would then likely undergo further degradation. One possible pathway is the β-oxidation of the hydroxybutyl side chain, progressively shortening the carbon chain. nih.gov This would be followed by the cleavage of the aromatic ring, a common fate for benzoic acid derivatives, ultimately leading to mineralization into carbon dioxide and water.
Under anaerobic conditions , the degradation process for aromatic compounds is generally slower. For alkyl esters in marine sediments, both the rate and completeness of anaerobic biodegradation are influenced by the chain length of the alcohol and acid moieties. nih.gov It is plausible that this compound would also first undergo ester hydrolysis. The subsequent degradation of the resulting aromatic acid in the absence of oxygen would proceed through reductive pathways, eventually leading to ring cleavage and the formation of methane (B114726) and carbon dioxide.
It is crucial to emphasize that these proposed pathways are based on the degradation of structurally related compounds and require experimental validation for this compound.
The microbial degradation of this compound would be initiated by extracellular or intracellular enzymes produced by various microorganisms. Esterases, a ubiquitous class of enzymes, are responsible for the initial cleavage of the ester bond.
Following hydrolysis, the degradation of the resulting 4-(4-hydroxybutyl)benzoic acid would involve a consortium of bacteria and fungi. The degradation of the alkyl side chain is likely to proceed via β-oxidation, a well-established metabolic pathway for fatty acids and other alkyl chains. nih.gov The subsequent breakdown of the aromatic ring is a complex process involving a series of enzymatic reactions catalyzed by dioxygenases and other specialized enzymes, leading to the formation of central metabolic intermediates that can enter the Krebs cycle.
While specific microbial strains capable of degrading this compound have not been identified, it is probable that common soil and water microorganisms possessing the necessary enzymatic machinery for benzoate (B1203000) and alkyl chain degradation would be involved.
Environmental Distribution and Partitioning Behavior
The distribution of a chemical in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. These properties determine whether a compound will preferentially reside in water, soil, or air.
The sorption of organic compounds to soil and sediment is a critical process affecting their mobility and bioavailability. For a compound like this compound, which possesses both polar (hydroxyl and ester groups) and nonpolar (aromatic ring and alkyl chain) characteristics, its sorption behavior is expected to be complex.
The organic carbon content of the soil or sediment is a primary factor influencing the sorption of nonpolar compounds. The aromatic ring and the butyl chain of this compound would contribute to its partitioning into the organic matter of soil and sediment. The presence of the hydroxyl and ester functional groups could also lead to more specific interactions, such as hydrogen bonding with clay minerals and other polar components of the solid phase. The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimental data, a precise Koc value cannot be provided, but it is anticipated to be moderate.
Table 1: Hypothetical Sorption Coefficients for this compound in Different Soil Types
| Soil Type | Organic Carbon Content (%) | Hypothetical Koc (L/kg) | Predicted Mobility |
| Sandy Loam | 1.5 | 250 | Moderate |
| Silt Loam | 2.5 | 400 | Low to Moderate |
| Clay | 4.0 | 600 | Low |
Note: The Koc values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
The tendency of a chemical to volatilize from water or soil surfaces into the atmosphere is determined by its vapor pressure and Henry's Law constant. Given the presence of the hydroxyl group and the ester functionality, which can participate in hydrogen bonding, the vapor pressure of this compound is expected to be relatively low, suggesting that volatilization is not likely to be a major environmental transport pathway.
Should the compound enter the atmosphere, its fate would be governed by photochemical reactions, primarily with hydroxyl radicals (•OH). The aromatic ring and the C-H bonds of the alkyl chain are susceptible to attack by these radicals, leading to the degradation of the molecule. The atmospheric lifetime would depend on the concentration of hydroxyl radicals and the reaction rate constant. Gas-particle partitioning could also play a role, with the compound potentially adsorbing onto atmospheric particulate matter, which can influence its transport and deposition. nih.govaaqr.org
Ecotoxicological Assessments in Aquatic and Terrestrial Systems
Currently, there is a lack of specific ecotoxicological data for this compound in the scientific literature. To assess its potential impact on aquatic and terrestrial ecosystems, standardized tests on representative organisms would be required.
For aquatic systems , ecotoxicological assessments would typically involve determining the acute and chronic toxicity to organisms from different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). The endpoints measured would include mortality, growth inhibition, and reproductive effects.
For terrestrial systems , studies would focus on organisms such as earthworms (e.g., Eisenia fetida), soil microorganisms, and plants. The endpoints would include mortality, reproductive success, and effects on microbial activity (e.g., nitrogen and carbon cycling).
Table 2: Illustrative Ecotoxicological Endpoints for Future Research on this compound
| Test Organism | Trophic Level | Endpoint | Hypothetical Effect Concentration |
| Pseudokirchneriella subcapitata | Primary Producer | 72h EC50 (Growth Inhibition) | > 10 mg/L |
| Daphnia magna | Primary Consumer | 48h EC50 (Immobilization) | 5 - 10 mg/L |
| Danio rerio | Secondary Consumer | 96h LC50 (Mortality) | 1 - 5 mg/L |
| Eisenia fetida | Decomposer | 14d LC50 (Mortality) | > 100 mg/kg soil |
Note: The effect concentrations are hypothetical and serve to illustrate the types of data required for a comprehensive ecotoxicological assessment. These values are not based on experimental results.
In the absence of empirical data, predictive models based on quantitative structure-activity relationships (QSAR) could provide preliminary estimates of the ecotoxicity of this compound. However, these predictions would need to be confirmed by experimental testing.
Toxicity to Aquatic Organisms (e.g., Daphnids)
To estimate the potential toxicity of this compound in the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools. nih.govresearchgate.net These computational models predict the biological activity of a chemical based on its molecular structure. For esters, QSAR models have been developed to predict aquatic toxicity based on descriptors like hydrophobicity (logP). researchgate.net Given the structural similarities to other benzoate esters, it is plausible that this compound exhibits some level of aquatic toxicity.
Table 1: Aquatic Toxicity Data for a Structurally Related Compound
| Compound Name | Test Organism | Exposure Duration | Toxicity Endpoint | Value (mg/L) |
| Methyl 4-hydroxybenzoate (B8730719) | Daphnia magna | 48 hours | EC50 | 11.2 |
This table presents available data for a related compound to provide context due to the absence of specific data for this compound.
Effects on Terrestrial Flora and Fauna
There is a significant lack of information regarding the specific effects of this compound on terrestrial plants and animals. Research in this area appears to be uninitiated or at least not publicly reported. For the related compound, Methyl 4-hydroxybenzoate, it is known to be readily metabolized by common soil bacteria, suggesting it is biodegradable in the terrestrial environment. atamanchemicals.com However, direct toxicity studies on terrestrial organisms are scarce.
Predictive models for terrestrial ecotoxicity are less developed than their aquatic counterparts, making it challenging to estimate the potential risks of this compound to soil-dwelling organisms and plants without experimental data.
Risk Assessment Frameworks and Transformation Products in the Environment
Given the scarcity of empirical data for this compound, its environmental risk assessment must be approached through frameworks designed for data-poor chemicals. bioengineer.orgnih.gov Such frameworks often rely on a combination of factors including:
Structural Analogs: Using data from chemicals with similar structures, such as other benzoate esters, to infer potential toxicity and environmental fate.
In Silico Models: Employing QSARs and other computational tools to predict properties like toxicity, biodegradability, and potential for bioaccumulation. nih.govresearchgate.net
Read-Across: A data gap filling technique that uses data from a source chemical to predict the properties of a target chemical that is considered to be "similar."
The primary environmental transformation pathway for esters like this compound is expected to be hydrolysis of the ester bond. nih.gov This process can be biotic (mediated by microorganisms) or abiotic. Hydrolysis would break the molecule into benzoic acid and 4-hydroxybutanol. Benzoic acid is a naturally occurring substance and is generally considered to be readily biodegradable. Phthalate (B1215562) esters, which are structurally related, can be catalytically transformed into benzoic acid. rsc.orgnih.gov
Another potential transformation pathway in the atmosphere could involve reactions with hydroxyl radicals. For some organic compounds, these reactions can lead to the formation of accretion products, including other esters. acs.org
Table 2: Predicted Environmental Transformation Products of this compound
| Parent Compound | Predicted Transformation Process | Predicted Primary Transformation Products |
| This compound | Hydrolysis | Benzoic acid, 4-hydroxybutanol |
This table is based on general chemical principles for esters and not on specific experimental data for this compound.
The lack of monitoring data for many chemicals in the environment is a significant challenge for accurate risk assessment. idw-online.de Without specific data on the presence and concentration of this compound and its transformation products in various environmental compartments, a comprehensive risk assessment remains speculative.
Advanced Applications and Emerging Research Directions
Role in Materials Science and Polymer Chemistry
The distinct functionalities of Methyl 4-(4-hydroxybutyl)benzoate—a methyl ester on one end and a primary alcohol on the other—allow it to serve as a versatile monomer in polymerization reactions, leading to the creation of novel polymers with tailored properties.
This compound can be considered an AB-type monomer, where the hydroxyl group (-OH) can react with the methyl ester group (-COOCH₃) of another molecule through transesterification to form a polyester. This process is analogous to the synthesis of polyesters like Poly(butylene terephthalate) (PBT), which is typically produced through the polycondensation of two different monomers: a dicarboxylic acid (terephthalic acid or its dimethyl ester) and a diol (1,4-butanediol). upc.educsic.es
In the case of this compound, the molecule already contains both the terephthalate (B1205515) and the butanol moieties. Polymerization would involve a step-growth polycondensation reaction, where the hydroxyl group of one monomer attacks the ester carbonyl of another, eliminating methanol (B129727) and forming a new ester linkage that extends the polymer chain. This self-condensation capability makes it a direct precursor for producing polyesters with a repeating unit structurally related to PBT.
The structure of this compound is particularly suited for creating functionalized polyesters. It can be used as a co-monomer along with other dicarboxylic acids and diols to precisely control the properties of the resulting polymer matrix. For instance, incorporating this monomer into a copolyester synthesis, such as in the production of Poly(butylene sebacate-co-terephthalate) (PBSeT), can modify the polymer's mechanical and thermal characteristics. researchgate.net
Research on related copolyesters has shown that adjusting the ratio of aromatic to aliphatic units significantly impacts the material's properties. researchgate.net Increasing the content of aromatic units generally enhances tensile strength, while a higher proportion of aliphatic segments can lead to greater flexibility and elastomeric properties. researchgate.net The use of this compound allows for the systematic introduction of both aromatic and flexible aliphatic (butyl) groups, enabling the fine-tuning of properties like crystallinity, melting point, and elongation at break for advanced applications. researchgate.net
| Property | Effect of Monomer Structure | Research Finding |
| Tensile Strength | Increases with higher aromatic content. | In PBSeT copolyesters, increasing the dimethyl terephthalate (aromatic) content leads to higher tensile strength. researchgate.net |
| Elongation at Break | Increases with higher aliphatic content. | A PBSeT with a 6:4 molar ratio of sebacic acid (aliphatic) to dimethyl terephthalate exhibited excellent elastomeric properties with an elongation at break over 1600%. researchgate.net |
| Crystallinity | Can be reduced at specific co-monomer ratios, leading to amorphous polymers. | A specific PBSeT formulation (PBSeT64) was found to be largely amorphous, which affects its thermal properties like melting and crystallization temperatures. researchgate.net |
While the molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, is characteristic of molecules that can form liquid crystals (mesogens), specific research detailing its mesophase behavior or its direct application in liquid crystalline polymers was not found in the available search results.
Interdisciplinary Research on Bioactive Molecules
The chemical reactivity of its functional groups makes this compound a valuable component in the multi-step synthesis of complex organic molecules, including those with potential therapeutic applications.
This compound serves as an important intermediate in the synthesis of novel, biologically active compounds. Research has identified it as a precursor in the preparation of pyrrolo[2,3-d]pyrimidine-based antitumor agents. alfa-chemical.com The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in a variety of therapeutic agents, and the ability to use this compound to construct derivatives of this scaffold highlights its importance in medicinal chemistry and drug discovery.
As a versatile building block, this compound offers two distinct reaction sites. alfa-chemical.com The hydroxyl group can be readily modified, for example, through reactions like mesylation, which converts it into a good leaving group for subsequent nucleophilic substitution. prepchem.com The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or amidation to form amides. This dual functionality allows chemists to use it as a starting point for constructing more elaborate molecules. Its utility extends to the synthesis of various research compounds, including metabolites and their derivatives, which are crucial for studies in drug metabolism and pharmacokinetics. o2hdiscovery.co
| Compound | Role of this compound | Application Area |
| Pyrrolo[2,3-d]pyrimidine derivatives | Precursor/Intermediate | Antitumor Agents alfa-chemical.com |
| Methyl 4-(4-mesitylbutyl)benzoate | Starting material for modification of the hydroxyl group. | Organic Synthesis prepchem.com |
| Metabolites and Glucuronides | Building block for synthesis. | Drug Metabolism Research o2hdiscovery.co |
Integration with Computational Drug Design and Discovery
Computational drug design has revolutionized the way potential therapeutic agents are identified and refined, saving both time and resources. criver.com For a molecule like "this compound," these in silico methods offer a pathway to understanding its potential biological activities and optimizing its structure for therapeutic efficacy.
Ligand-Receptor Docking Studies
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. meilerlab.orgnumberanalytics.com This method is crucial for understanding the molecular basis of a drug's action. numberanalytics.com For "this compound," docking studies would be a foundational step in identifying its potential protein targets.
The process involves creating a 3D model of the compound and "docking" it into the binding site of a known receptor. wikipedia.org The flexible butyl chain and the rotatable ester group of "this compound" would allow it to adopt various conformations, potentially fitting into a range of binding pockets. The hydroxyl and carbonyl groups are key features, likely forming hydrogen bonds with amino acid residues in a receptor, which is a critical factor for stable binding.
Hypothetical docking studies could explore the interaction of "this compound" with various receptors implicated in diseases. For instance, its structural similarity to benzoate (B1203000) derivatives with known biological activities might suggest target classes to explore. The results of such studies would be a "docking score," an estimation of the binding affinity, and a predicted binding pose.
Table 1: Hypothetical Ligand-Receptor Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -7.5 | His323, His449, Tyr473 |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | -7.9 | Ser142, His221, Glu282 |
This table is for illustrative purposes only and does not represent actual experimental data.
Virtual Screening and Lead Optimization
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgnih.gov If "this compound" were identified as a "hit" from a primary screen, virtual screening could be used to explore databases of similar compounds to find analogues with potentially improved properties.
Conversely, "this compound" itself could be part of a virtual library being screened against a new protein target. sygnaturediscovery.com Its drug-like properties, such as its molecular weight and the presence of both hydrogen bond donors and acceptors, make it a candidate for such libraries.
Once a lead compound is identified, lead optimization is the process of chemically modifying it to improve its therapeutic properties. patsnap.com Computational tools play a significant role in this iterative process. patsnap.com For "this compound," this could involve:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure, for example, by changing the length of the alkyl chain, altering the position of the hydroxyl group, or substituting the benzene (B151609) ring, and then computationally predicting the effect of these changes on binding affinity. patsnap.com
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of "this compound" and its derivatives. danaher.com This helps in early identification of potential liabilities.
Table 2: Hypothetical Lead Optimization Data for this compound Derivatives
| Compound | Modification | Predicted COX-2 Affinity (kcal/mol) | Predicted Oral Bioavailability (%) |
|---|---|---|---|
| This compound | Parent Compound | -8.2 | 65 |
| Derivative 1 | Hydroxyl at C3 | -7.9 | 70 |
| Derivative 2 | Pentyl chain instead of butyl | -8.5 | 60 |
| Derivative 3 | Fluoro-substitution on ring | -8.8 | 68 |
This table is for illustrative purposes only and does not represent actual experimental data.
Future Research Avenues and Translational Potential
Beyond computational modeling, the future development of "this compound" as a therapeutic agent would rely on innovative delivery systems and sophisticated analytical methods.
Targeted Drug Delivery Systems
Targeted drug delivery aims to concentrate a medication in specific tissues or cells, enhancing efficacy while minimizing side effects. irjmets.comsaspublishers.com For "this compound," this could be achieved by encapsulating it within a nanocarrier.
Potential nanocarrier systems for this compound could include:
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov The amphiphilic nature of "this compound" might allow for its stable incorporation within the lipid bilayer.
Niosomes: Vesicles made of non-ionic surfactants that are less toxic and can improve the therapeutic index of a drug. nih.gov
Polymeric Nanoparticles: These can be engineered to release the drug in a controlled manner and can be surface-functionalized with ligands (e.g., antibodies) to target specific cells. nih.gov
The development of such a system would involve loading "this compound" into the chosen carrier and then characterizing the formulation for size, stability, and drug release profile.
Development of Advanced Analytical Tools
To support preclinical and clinical development, robust analytical methods for the detection and quantification of "this compound" in biological matrices are essential. sigmaaldrich.com
Advanced analytical techniques that would be applicable include:
High-Performance Liquid Chromatography (HPLC): This would be the foundational technique for separating the compound from complex mixtures, such as plasma or tissue homogenates. sigmaaldrich.com
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique would provide highly sensitive and specific quantification of the parent drug and its potential metabolites. drugtargetreview.comwuxiapptec.com High-resolution mass spectrometry could be used for structural elucidation of unknown metabolites. drugtargetreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR would be invaluable for the structural confirmation of the synthesized compound and for characterizing its purity. sigmaaldrich.com
The development of a validated LC-MS/MS method would be a critical milestone, enabling pharmacokinetic and metabolic studies of "this compound."
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-(4-hydroxybutylcarbamoyl)benzoate |
Conclusion
Summary of Key Research Findings and Contributions
Methyl 4-(4-hydroxybutyl)benzoate is a significant bifunctional molecule in organic synthesis. Research has established reliable synthetic routes, primarily through the reduction of an alkyne precursor, and has fully characterized its chemical and physical properties. Its most critical contribution is its role as a key building block in the synthesis of the important anticancer drug Pemetrexed, showcasing the utility of such tailored intermediates in medicinal chemistry.
Challenges and Future Prospects in the Study of this compound
A primary challenge in handling this compound is its tendency to be an oil, which complicates purification by crystallization. While its application as a Pemetrexed precursor is well-established, its broader utility in other areas of chemical synthesis remains less explored in public literature. Future prospects could involve investigating its potential as a monomer for novel polyesters or as a versatile linker in the development of other complex molecules, leveraging its two distinct functional handles.
Implications for Fundamental Chemical Science and Applied Research
The study and application of this compound highlight the importance of designing and synthesizing specific, functionalized building blocks for constructing complex molecular architectures. For fundamental science, it serves as an excellent example of selective functional group manipulation. In applied research, its successful use in multi-step drug synthesis underscores the critical link between foundational organic chemistry and the development of life-saving therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(4-hydroxybutyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves esterification of 4-hydroxybenzoic acid derivatives. For example, nucleophilic substitution of 4-(4-hydroxybutyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DMF) significantly impact esterification efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity (>98%) . Comparative studies with analogous esters (e.g., methyl 4-(hept-5-ynoylamino)benzoate) highlight the role of hydroxyl group protection strategies to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via diagnostic peaks: ester carbonyl (δ ~167 ppm in ¹³C), aromatic protons (δ 7.8–8.1 ppm), and hydroxybutyl chain signals (δ 1.6–3.7 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. UV detection at 254 nm is optimal due to the aromatic chromophore .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (208.25 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and stability?
- Properties :
- LogP : ~1.78 (predicted), indicating moderate lipophilicity, suitable for organic solvent-based reactions .
- Melting Point : Not explicitly reported, but analogues like methyl 4-hydroxybenzoate melt at 125–128°C, suggesting similar thermal stability .
- Solubility : Limited aqueous solubility (<1 mg/mL); miscible with DMSO, ethanol, and dichloromethane. Stability tests under varying pH (4–9) and temperature (4–25°C) are critical for storage recommendations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the hydroxybutyl chain in this compound?
- Methodology :
- Oxidation Studies : Use catalytic OsO₄ or KMnO₄ to oxidize the terminal hydroxyl group to a carboxylic acid, monitoring progress via TLC or FT-IR for carbonyl formation .
- Functionalization : Introduce protecting groups (e.g., TBSCl for silation) to selectively modify the hydroxyl group while preserving the ester moiety. Kinetic studies under varying temperatures quantify reaction rates .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for nucleophilic attacks on the ester carbonyl .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). SHELXL refinement resolves bond lengths and angles, particularly for the flexible hydroxybutyl chain. Disorder in the alkyl chain may require TWINABS for data correction .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity and polymorphic forms .
Q. How can researchers assess the biological activity of this compound while addressing contradictions in purity assays?
- Methodology :
- Bioactivity Screening : Use in vitro assays (e.g., antimicrobial disk diffusion) with controls (e.g., methylparaben) to benchmark activity. LC-MS monitors degradation products that may skew results .
- Purity-Activity Correlation : Statistically analyze batch-dependent variations (ANOVA) to distinguish intrinsic activity from impurity artifacts. Orthogonal validation via NMR and HPLC-MS ensures data reliability .
Q. What statistical approaches resolve contradictions in stability data for this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Apply Arrhenius kinetics (40–60°C, 75% RH) to predict shelf life. Multivariate analysis (e.g., PCA) identifies critical degradation factors (e.g., humidity vs. temperature) .
- Forced Degradation Studies : Expose the compound to UV light, acidic/basic conditions, and oxidants (H₂O₂). HPLC-DAD tracks degradation pathways, while QbD principles optimize formulation buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
